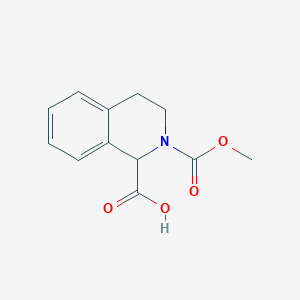

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral tetrahydroisoquinoline (THIQ) derivative featuring a methoxycarbonyl group at position 2 and a carboxylic acid moiety at position 1. This scaffold is part of a broader class of THIQ carboxylic acids, which are recognized for their structural rigidity and biological relevance, particularly in medicinal chemistry and asymmetric synthesis. The compound’s stereochemistry and substituent arrangement make it a valuable intermediate for synthesizing bioactive molecules, including enzyme inhibitors and receptor agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the tetrahydroisoquinoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural differences, synthesis routes, and biological activities of 2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and related THIQ derivatives:

Stereochemical Considerations

- C1 vs. C3 Carboxylic Acid Positioning : C1-substituted derivatives (e.g., target compound) are less common in natural alkaloids but critical for asymmetric catalysis, whereas C3-substituted analogs (e.g., Tic acid derivatives) are prevalent in peptide mimetics .

- Diastereoselectivity: The 6,7-dimethoxy derivative is synthesized with >95% diastereomeric excess using chiral auxiliaries like (R)-phenylglycinol .

Key Research Findings

Synthetic Flexibility : THIQ carboxylic acids are highly tunable via N-acylation, O-alkylation, and cyclization, enabling diverse pharmacological applications .

Biological Privilege : The THIQ scaffold is a "privileged structure" in drug discovery due to its compatibility with GPCRs and nuclear receptors .

Chiral Pool Utilization: Non-natural THIQ carboxylic acids (e.g., target compound) are increasingly derived from chiral amino alcohols, avoiding reliance on natural amino acids .

Biological Activity

2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (MTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has attracted significant attention due to its diverse biological activities. This article reviews the biological activity of MTHIQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds derived from isoquinoline and are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. MTHIQ specifically has been studied for its potential therapeutic applications in various diseases.

Biological Activities

1. Antitumor Activity

Research indicates that MTHIQ derivatives exhibit significant antitumor properties. A study reported that certain substituted THIQ-3-carboxylic acids demonstrated potent binding affinities to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound from this series showed a Ki value of 5.2 µM against Bcl-2 proteins and induced apoptosis in Jurkat cells through caspase-3 activation .

2. Neuroprotective Effects

MTHIQ has been investigated for its neuroprotective effects against neurodegenerative disorders. The structural modifications in THIQ analogs have been linked to enhanced neuroprotective activity, making them potential candidates for treating conditions such as Alzheimer's disease .

3. Anti-inflammatory Properties

Certain studies have highlighted the anti-inflammatory effects of MTHIQ derivatives. These compounds have shown promise in reducing inflammation markers and may be useful in managing chronic inflammatory diseases .

The mechanisms through which MTHIQ exerts its biological effects include:

- Inhibition of Apoptotic Proteins : MTHIQ derivatives can inhibit anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells.

- Modulation of Neurotransmitter Systems : Some THIQ compounds interact with neurotransmitter systems, potentially offering protective effects against neurodegeneration.

- Anti-inflammatory Pathways : MTHIQ may modulate inflammatory pathways by affecting cytokine production and signaling pathways involved in inflammation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step organic reactions, including cyclization, condensation, and functional group transformations. For example:

- Pomeranz–Fritsch–Bobbitt Cyclization : A key method for constructing the tetrahydroisoquinoline core, often requiring acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to promote cyclization of benzylamine derivatives .

- Diastereoselective Routes : Morpholinone intermediates can be used to achieve high enantiomeric purity via Petasis reactions, with temperature and solvent polarity critically affecting stereochemical outcomes (e.g., THF at –20°C enhances diastereoselectivity) .

- Optimization Tips : Use HPLC or chiral chromatography to monitor enantiomeric excess, and adjust reaction time/temperature to minimize byproducts (e.g., extended reflux in ethanol improves yield but may degrade acid-sensitive groups) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, coupling constants in ¹H NMR (e.g., J = 8–10 Hz for trans isomers) help distinguish diastereomers .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, particularly for stereoisomers (e.g., C=O and NH groups form hydrogen-bonded networks) .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., ESI-HRMS with <2 ppm error ensures accurate mass confirmation) .

- Chiral HPLC : Critical for assessing enantiomeric purity; use columns like Chiralpak IA with hexane/isopropanol gradients for baseline separation of stereoisomers .

Advanced Research Questions

Q. How can researchers address diastereoselectivity challenges in the synthesis of stereoisomers of this compound?

Answer:

- Chiral Auxiliaries : Introduce temporary stereochemical control via morpholinone intermediates, which direct cyclization pathways (e.g., (S)-proline-derived auxiliaries yield >95% ee) .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis isomers, while nonpolar solvents (toluene) promote trans configurations .

- Catalytic Asymmetric Methods : Use organocatalysts like cinchona alkaloids to induce enantioselectivity in key steps (e.g., Michael additions to α,β-unsaturated esters) .

- Dynamic Resolution : Combine kinetic and thermodynamic control (e.g., pH-dependent racemization in aqueous media) to enhance selectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Answer:

- Standardized Assays : Use uniform protocols (e.g., IC₅₀ determination via fluorescence polarization for enzyme inhibition) to minimize variability. Cross-validate with orthogonal methods like SPR for binding kinetics .

- Metabolic Stability Screening : Assess compound stability in liver microsomes to explain discrepancies in in vitro vs. in vivo activity (e.g., rapid esterase hydrolysis of methoxycarbonyl groups may reduce bioavailability) .

- Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing methoxycarbonyl with tert-butyl carbamate) to isolate bioactive moieties .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

Answer:

- Docking Simulations : Use software like AutoDock Vina to predict binding poses with enzymes (e.g., histone deacetylases) and identify steric clashes or hydrogen-bonding opportunities .

- QM/MM Calculations : Analyze transition states for key reactions (e.g., cyclization barriers) to guide synthetic routes .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) to prioritize derivatives .

Q. Notes

- References are cited using numerical identifiers corresponding to the provided evidence.

- Advanced questions emphasize mechanistic insights and methodological troubleshooting.

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C12H13NO4/c1-17-12(16)13-7-6-8-4-2-3-5-9(8)10(13)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15) |

InChI Key |

KZFWIMQCWWZZAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.